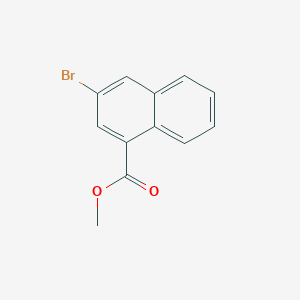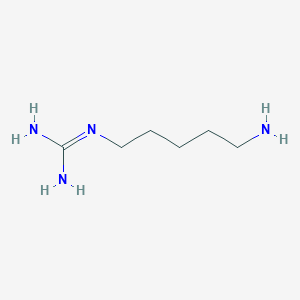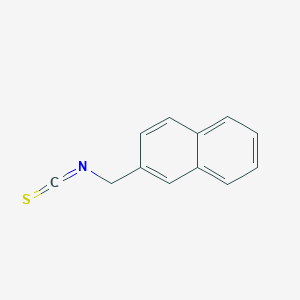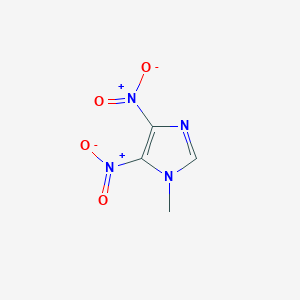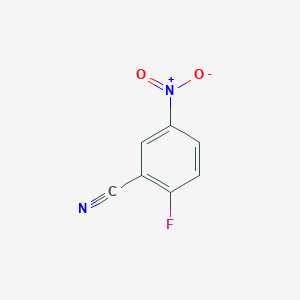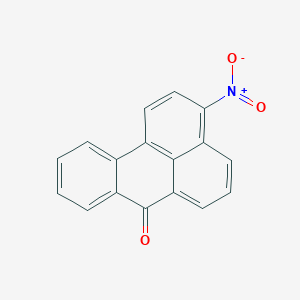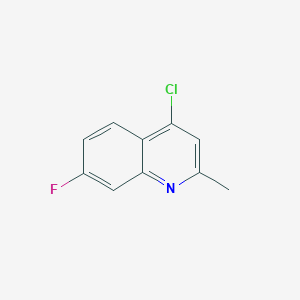
Silver methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver methacrylate is an organometallic compound that combines the properties of silver with methacrylic acid. It is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications. The compound is often used in the synthesis of polymers and nanocomposites, where it imparts antimicrobial properties and enhances thermal stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silver methacrylate can be synthesized through the reaction of silver nitrate with methacrylic acid. The process involves dissolving silver nitrate in water and then adding methacrylic acid under controlled conditions. The reaction typically occurs at room temperature, and the product is precipitated out of the solution.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified through recrystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Silver methacrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and other by-products.
Reduction: The compound can be reduced to elemental silver under certain conditions.
Substitution: this compound can participate in substitution reactions where the methacrylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Silver oxide and methacrylic acid derivatives.
Reduction: Elemental silver and methacrylic acid.
Substitution: Various substituted methacrylate compounds.
Wissenschaftliche Forschungsanwendungen
Silver methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of polymers and nanocomposites with enhanced properties.
Biology: Employed in the development of antimicrobial coatings and materials.
Medicine: Investigated for its potential use in antimicrobial treatments and wound dressings.
Industry: Utilized in the production of conductive films and other advanced materials.
Wirkmechanismus
The antimicrobial properties of silver methacrylate are primarily due to the release of silver ions, which interact with microbial cell membranes and proteins. This interaction disrupts cellular processes and leads to cell death. The methacrylate component helps in the formation of stable polymeric structures, enhancing the overall effectiveness of the compound.
Vergleich Mit ähnlichen Verbindungen
Silver acetate: Another silver-based compound with antimicrobial properties.
Silver nitrate: Widely used in various applications, including medical treatments and photography.
Silver stearate: Used in the production of lubricants and as a stabilizer in plastics.
Uniqueness of Silver Methacrylate: this compound stands out due to its ability to form stable polymeric structures and its enhanced antimicrobial properties. The combination of silver and methacrylate provides a unique set of characteristics that are not found in other silver-based compounds.
Eigenschaften
CAS-Nummer |
16631-02-0 |
|---|---|
Molekularformel |
C4H6AgO2 |
Molekulargewicht |
193.96 g/mol |
IUPAC-Name |
2-methylprop-2-enoic acid;silver |
InChI |
InChI=1S/C4H6O2.Ag/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6); |
InChI-Schlüssel |
NXOWKEPKGIKQAF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].[Ag+] |
Kanonische SMILES |
CC(=C)C(=O)O.[Ag] |
Key on ui other cas no. |
16631-02-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


